molecular formula C149H226N40O45 B1663877 胰高血糖素样肽-1(7-36)酰胺 CAS No. 107444-51-9

胰高血糖素样肽-1(7-36)酰胺

货号: B1663877
CAS 编号: 107444-51-9
分子量: 3297.6 g/mol
InChI 键: DTHNMHAUYICORS-KTKZVXAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

GLP-1(7-36) interacts with various enzymes, proteins, and other biomolecules. It displays high affinity for GLP-1 receptors expressed in rat insulinoma-derived RINm5F cells . It also modulates oxidative stress and neuronal cell survival in various neurological diseases . The interaction of GLP-1(7-36) and its receptor activates adenylate cyclase, which stimulates the conversion of ATP to cyclic adenosine monophosphate (cAMP), thereby increasing the concentration of cAMP .

Cellular Effects

GLP-1(7-36) has profound effects on various types of cells and cellular processes. It induces membrane depolarization associated with inhibition of whole-cell KATP current . It also stimulates proinsulin gene expression and proinsulin biosynthesis in insulinoma cells . Furthermore, GLP-1(7-36) has been shown to suppress oxidative damage and neuronal apoptosis after traumatic brain injury by activating ERK5/CREB .

Molecular Mechanism

The mechanism of action of GLP-1(7-36) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to its receptor (GLP-1R), triggering a downstream signaling cascade that induces a potent stimulation of glucose-stimulated insulin secretion (GSIS) in β-cells, as well as inhibition of α-cell glucagon release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GLP-1(7-36) change over time. For example, GLP-1(7-36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB

Dosage Effects in Animal Models

The effects of GLP-1(7-36) vary with different dosages in animal models. For instance, GLP-1(7-36) inhibited glucagon secretion in isolated islets with an IC50 of 2.5 pmol/l The effect was particularly strong at low glucose concentrations

Metabolic Pathways

GLP-1(7-36) is involved in several metabolic pathways. It has the ability to decrease blood sugar levels in a glucose-dependent manner by enhancing the secretion of insulin and suppressing the glucagon response . It also indirectly promotes lipolysis, collectively maintaining healthy adipocytes, reducing ectopic fat distribution, and increasing the production and secretion of adiponectin from adipocytes .

Subcellular Localization

It is known that GLP-1(7-36) is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the nucleus of the solitary tract in the brainstem upon food consumption

属性

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H226N40O45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107444-51-9
Record name Glucagon-like peptide 1 (7-36)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

A: GLP-1(7-36) primarily exerts its effects by binding to the Glucagon-like Peptide-1 Receptor (GLP-1R). This interaction triggers a cascade of intracellular events, mainly through the activation of adenylate cyclase. [, , , , ] This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). [, , , , , ] PKA then phosphorylates downstream targets involved in various cellular processes, including insulin secretion, glucagon suppression, and neuroprotection. [, , , , ]

ANone: While the provided research highlights the biological activity and mechanisms of GLP-1(7-36), it lacks specific details about its molecular formula, weight, and spectroscopic data. For precise structural information, further research and characterization studies are recommended.

ANone: The provided research focuses on the biological activity and effects of GLP-1(7-36) rather than its material compatibility and stability under various conditions. To explore these aspects, consult specialized material science or pharmaceutical formulation literature.

A: No, GLP-1(7-36) functions as a peptide hormone and does not exhibit catalytic properties. Its primary role involves binding to its receptor and initiating intracellular signaling cascades, rather than directly catalyzing chemical reactions. [, , ]

A: Research demonstrates that the N-terminal histidine of GLP-1(7-36) is crucial for its insulinotropic activity. [] Modifications at positions 10, 15, and 17 also significantly affect its binding affinity and activity. [] Truncated forms, such as GLP-1(9-36), exhibit different pharmacological profiles and might interact with receptors other than GLP-1R. [, , , ]

A: GLP-1(7-36) is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , , ] This short half-life necessitates strategies for improving its stability and bioavailability. [, ] Research explores the development of DPP-4 resistant analogues and alternative delivery systems, such as intranasal administration, to overcome these limitations. [, ]

ANone: The provided research primarily focuses on the biological effects of GLP-1(7-36) and does not address SHE regulations. Adherence to relevant safety and handling guidelines is crucial when working with this compound.

A: GLP-1(7-36) is rapidly metabolized by DPP-4, resulting in a short half-life of 1-2 minutes. [, ] Intravenous administration leads to a rapid increase in plasma insulin levels and a decrease in plasma glucose levels. [] The peptide's actions are mediated by its binding to GLP-1R, leading to insulin secretion, glucagon suppression, and other downstream effects. [, , , ]

ANone: GLP-1(7-36) has demonstrated efficacy in both in vitro and in vivo settings:

  • In vitro: It stimulates insulin secretion in a glucose-dependent manner in isolated pancreatic islets and insulinoma cell lines. [, , , , ] It also influences lipid metabolism by stimulating fatty acid synthesis in adipose tissue explants. []
  • In vivo: Animal studies have shown that GLP-1(7-36) improves glucose tolerance and lowers blood glucose levels in diabetic models. [, , ]

ANone: The research primarily focuses on the beneficial effects of GLP-1(7-36), with limited information on its toxicological profile. While GLP-1(7-36) itself is generally considered safe, long-term studies are needed to assess potential adverse effects.

A: Research highlights the challenge of GLP-1(7-36)'s short half-life due to rapid degradation by DPP-4. [] Strategies to improve its delivery and targeting include:

  • Development of DPP-4 resistant analogues: These analogues exhibit prolonged half-lives and enhanced efficacy. [, ]
  • Alternative delivery systems: Intranasal administration has shown promise in preclinical and clinical studies. []

ANone: The research mentions various analytical methods employed:

  • Radioimmunoassay: This technique is used to quantify hormone levels, including GLP-1(7-36), in plasma and tissue samples. [, , , , ]
  • Radioligand binding assays: These assays help characterize receptor binding properties and determine the affinity of ligands like GLP-1(7-36) for their receptors. [, , , ]
  • Mass spectrometry: This technique identifies and characterizes GLP-1(7-36) and its metabolites in various biological matrices. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。